Cas no 33787-05-2 (L-2,6-Difluorophenylalanine)

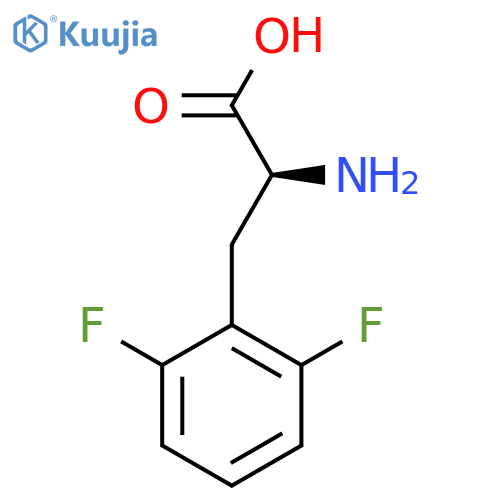

L-2,6-Difluorophenylalanine structure

商品名:L-2,6-Difluorophenylalanine

L-2,6-Difluorophenylalanine 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid

- (S)-2-Amino-3-(2,6-difluoro-phenyl)-propionic acid

- 2,6-DIFLUORO-DL-PHENYLALANINE

- 2,6-Difluoro-L-phenylalanine

- DL-2,6-DIFLUOROPHENYLALANINE

- L-Phenylalanine,2,6-difluoro-

- (S)-2,6-difluorophenylalanine

- 2(S)-2,6-difluorophenylalanine

- 2',6'-Difluoro-L-phenylalanine

- 2,6-DIFLUOROPHENYLALANINE

- H-2,6-DIFLUORO-PHE-OH HCL

- H-2,6-Difluoro-Phe-OH·HCl

- H-DL-Phe(2,6-F2)-OH

- H-Phe(2,6-F2)-OH

- L-2,6-DIFLUOROPHENYL-ALANINE

- L-Phenylalanine,2,6-difluoro

- AKOS016843196

- CS-0157174

- (2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid

- RFOVYDPRGDZBLJ-QMMMGPOBSA-N

- DTXSID70351995

- 2,6-difluoro phenylalanine

- MFCD00236245

- L-2,6-Difluorophenylalanine

- (S)-2-Amino-3-(2,6-difluorophenyl)propanoicacid

- SCHEMBL188588

- AS-37635

- 33787-05-2

- AC-6628

- d,l-2,6-difluorophenyl-alanine

-

- MDL: MFCD00061304

- インチ: 1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

- InChIKey: RFOVYDPRGDZBLJ-QMMMGPOBSA-N

- ほほえんだ: FC1C=CC=C(C=1C[C@@H](C(=O)O)N)F

計算された属性

- せいみつぶんしりょう: 201.06000

- どういたいしつりょう: 201.06

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

- 密度みつど: 1.379

- ゆうかいてん: 256 °C

- ふってん: 301.1°Cat760mmHg

- フラッシュポイント: 135.9°C

- PSA: 63.32000

- LogP: 1.61950

L-2,6-Difluorophenylalanine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P264;P270;P301+P312;P330

- ちょぞうじょうけん:2-8 °C

L-2,6-Difluorophenylalanine 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

L-2,6-Difluorophenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227814-1g |

(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |

33787-05-2 | 95% | 1g |

¥525.00 | 2024-05-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932636-100mg |

(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |

33787-05-2 | 95% | 100mg |

¥126.00 | 2022-09-28 | |

| Fluorochem | 040530-1g |

L-2,6-Difluorophenyl-alanine |

33787-05-2 | 97% | 1g |

£78.00 | 2022-03-01 | |

| TRC | D451210-100mg |

L-2,6-Difluorophenylalanine |

33787-05-2 | 100mg |

$64.00 | 2023-05-18 | ||

| Alichem | A019117730-10g |

(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |

33787-05-2 | 95% | 10g |

$674.96 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932636-1g |

(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |

33787-05-2 | 95% | 1g |

¥472.50 | 2022-09-28 | |

| Fluorochem | 040530-5g |

L-2,6-Difluorophenyl-alanine |

33787-05-2 | 97% | 5g |

£239.00 | 2022-03-01 | |

| abcr | AB284425-5 g |

(S)-2-Amino-3-(2,6-difluoro-phenyl)-propionic acid, 97%; . |

33787-05-2 | 97% | 5g |

€800.80 | 2023-04-26 | |

| Chemenu | CM344315-1g |

(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid |

33787-05-2 | 95%+ | 1g |

$110 | 2022-06-11 | |

| Advanced ChemBlocks | O28708-1G |

2,6-Difluoro-L-phenylalanine |

33787-05-2 | 95% | 1G |

$180 | 2023-09-15 |

L-2,6-Difluorophenylalanine 関連文献

-

1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

33787-05-2 (L-2,6-Difluorophenylalanine) 関連製品

- 97731-02-7((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

- 1132-68-9(p-Fluoro-L-phenylalanine)

- 266360-60-5(2,4-Difluoro-D-Phenylalanine)

- 31105-91-6(H-Phe(3,5-DiF)-OH)

- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)

- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)

- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)

- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)

- 19883-78-4(2-Fluoro-L-phenylalanine)

- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33787-05-2)L-2,6-Difluorophenylalanine

清らかである:99%

はかる:5g

価格 ($):381.0